3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound (CAS: 332101-41-4, molecular formula: C29H25N3O2S) is a thieno[2,3-b]pyridine-2-carboxamide derivative characterized by:
- N-substituent: 2,5-dimethylphenyl group at the carboxamide position.
- Position 4: Phenyl group.
- Position 6: p-Tolyl (4-methylphenyl) group.
Its synthesis likely follows methods similar to those described for analogs, involving multi-step reactions with chloroacetamide derivatives and purification via column chromatography or recrystallization .
Properties
Molecular Formula |
C29H25N3OS |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H25N3OS/c1-17-10-13-21(14-11-17)24-16-22(20-7-5-4-6-8-20)25-26(30)27(34-29(25)32-24)28(33)31-23-15-18(2)9-12-19(23)3/h4-16H,30H2,1-3H3,(H,31,33) |
InChI Key |
QYZUTGUAMQBQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)NC5=C(C=CC(=C5)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,5-dimethylphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural differences among analogs lie in the substituents at the N-phenyl group, position 4, and position 6 of the thieno[2,3-b]pyridine core.
Table 1: Substituent Comparison
Key Observations :
- Yield : High yields (85–95%) are typical for analogs, achieved via optimized reaction conditions (e.g., K2CO3 catalysis) .
- Melting Points : Range from 236–277°C for halogenated derivatives (e.g., iodo- and bromo-substituted compounds), influenced by molecular symmetry and intermolecular interactions .
- Spectral Data : Consistent IR peaks for N-H (3400–3300 cm⁻¹), C=O (1730–1700 cm⁻¹), and substituent-specific signals (e.g., C-F at 1200 cm⁻¹) .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular formula (e.g., C₃₁H₂₈N₃OS) and detect impurities .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as shown in structurally analogous compounds .
Advanced Consideration : Use dynamic NMR to study conformational flexibility in solution, particularly for rotatable bonds in the carboxamide moiety .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Standardized Assay Conditions :
- Molecular Docking Studies : Compare binding modes to target proteins (e.g., dihydrofolate reductase) to explain divergent inhibitory activities .
- Meta-Analysis of Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends across studies .
Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .
What strategies optimize reaction yields during the synthesis of this compound?
Advanced Research Question
- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling of aryl substituents .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Data-Driven Example : In analogous syntheses, switching from NaBH₄ to NaBH₃CN improved reductive amination yields from 45% to 87% .
How does the crystal structure of this compound inform its pharmacological properties?
Advanced Research Question
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯O bonds) to predict solubility and bioavailability .
- Planarity of the Thieno[2,3-b]pyridine Core : Non-planar conformations (dihedral angles >10°) may reduce DNA intercalation potential .
- Packing Density : High-density crystals (e.g., 1.493 Mg/m³) suggest stability under storage but may hinder dissolution rates .
Methodological Note : Compare experimental crystal data with DFT-optimized geometries to identify discrepancies .
What in vitro assays are most appropriate for evaluating the compound’s mechanism of action?
Basic Research Question
- Enzyme Inhibition Assays :
- Cellular Viability Assays :
Advanced Consideration : Pair assays with metabolomics to identify downstream metabolic disruptions caused by the compound .
How can computational chemistry aid in the design of derivatives with enhanced activity?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict binding stability to target proteins over 100-ns trajectories .
- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
- ADMET Prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions .
Example : QM-guided substitution at the 6-(p-tolyl) position improved predicted binding affinity by 1.2 kcal/mol in a DHFR model .
What environmental fate studies are relevant for this compound in ecological risk assessments?
Advanced Research Question
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Soil Sorption Experiments : Measure Kₒc values using batch equilibrium methods to assess mobility in agricultural settings .
- Aquatic Toxicity Screening : Test effects on Daphnia magna (LC₅₀) and algal growth inhibition .
Methodological Note : Use isotope-labeled analogs (e.g., ¹⁴C) to track biodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
